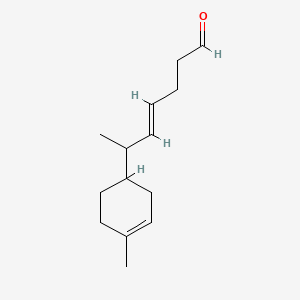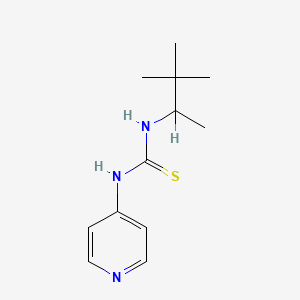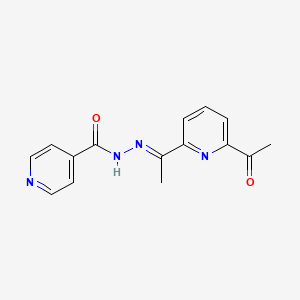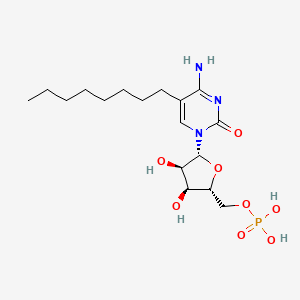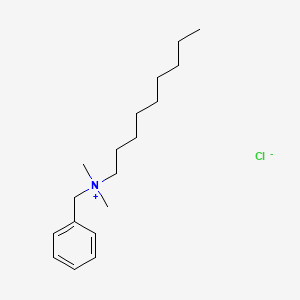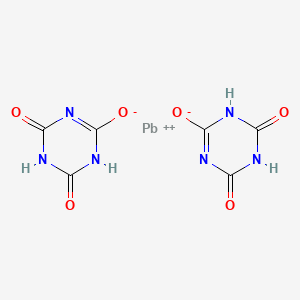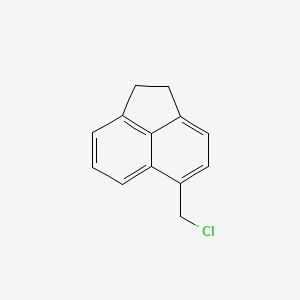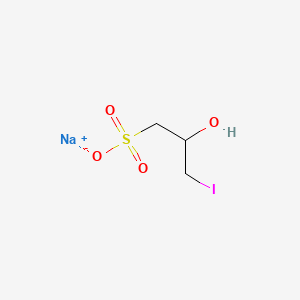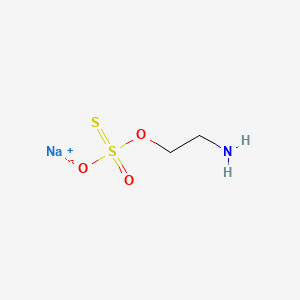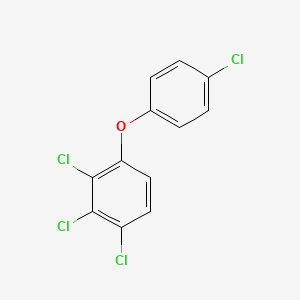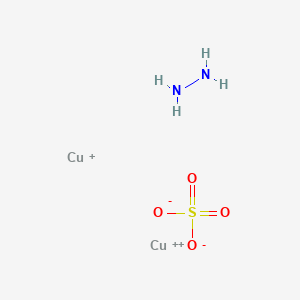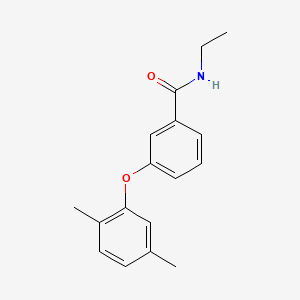
Boron(1+), (2,2'-bipyridine)diphenyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 149975, also known as (2,2’-Bipyridine)diphenylboronchloride, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipyridine ligand coordinated to a boron center with two phenyl groups and a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 149975 typically involves the reaction of bipyridine with diphenylboron chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chloride bond. The general reaction scheme is as follows:
Reactants: Bipyridine and diphenylboron chloride.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.
Temperature: The reaction is usually conducted at room temperature.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of NSC 149975 may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 149975 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can modify the boron center, potentially leading to the formation of borohydrides.
Substitution: The chloride ion in NSC 149975 can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.
Applications De Recherche Scientifique
NSC 149975 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of boron-containing compounds in biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which NSC 149975 exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The bipyridine ligand plays a crucial role in stabilizing the boron center and facilitating these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2’-Bipyridine)diphenylboronfluoride
- (2,2’-Bipyridine)diphenylboronhydride
- (2,2’-Bipyridine)diphenylboronacetate
Uniqueness
NSC 149975 is unique due to its chloride ion, which can be easily substituted, making it a versatile compound for various chemical modifications. This property distinguishes it from other similar compounds and enhances its utility in different research applications.
Propriétés
Numéro CAS |
14075-86-6 |
|---|---|
Formule moléculaire |
C22H18BN2+ |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
8,8-diphenyl-7,9-diazonia-8-boranuidatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene |
InChI |
InChI=1S/C22H18BN2/c1-3-11-19(12-4-1)23(20-13-5-2-6-14-20)24-17-9-7-15-21(24)22-16-8-10-18-25(22)23/h1-18H/q+1 |
Clé InChI |
OHRYEHMKFIDJIK-UHFFFAOYSA-N |
SMILES canonique |
[B-]1([N+]2=CC=CC=C2C3=CC=CC=[N+]31)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


